molecular formula C9H8O3 B1214583 2-hydroxy-3-phenylprop-2-enoic acid

2-hydroxy-3-phenylprop-2-enoic acid

Cat. No.: B1214583
M. Wt: 164.16 g/mol
InChI Key: DEDGUGJNLNLJSR-UHFFFAOYSA-N
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Description

Enol-Phenylpyruvic acid: is a 2-hydroxy monocarboxylic acid that is the enol form of phenylpyruvic acid. It consists of acrylic acid having a hydroxy substituent at the 2-position and a phenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 2-hydroxy-3-phenylprop-2-enoic acid typically involve large-scale synthesis using the above-mentioned routes, optimized for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Enol-Phenylpyruvic acid can undergo oxidation reactions, often resulting in the formation of phenylpyruvic acid.

    Reduction: Reduction of 2-hydroxy-3-phenylprop-2-enoic acid can lead to the formation of various reduced derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the hydroxy and phenyl positions.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Acid or base catalysts are often employed in hydrolysis and condensation reactions.

Major Products:

    Phenylpyruvic Acid: A major product formed from the oxidation of this compound.

    Reduced Derivatives: Various reduced forms of the compound can be obtained through reduction reactions.

Scientific Research Applications

Medicinal Applications

1. Antioxidant Properties
Research has shown that 2-hydroxy-3-phenylprop-2-enoic acid exhibits antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. A study highlighted its potential to scavenge free radicals, thereby protecting cells from damage caused by reactive oxygen species .

2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions .

3. Antimicrobial Activity
Recent studies have reported that derivatives of cinnamic acid, including this compound, demonstrate antimicrobial effects against various pathogens. This property could pave the way for its application in developing new antimicrobial agents .

Cosmetic Applications

1. Skin Conditioning
Cinnamic acid derivatives are widely used in cosmetics due to their skin-conditioning properties. This compound can enhance the texture and moisture retention of skin formulations .

2. Anti-aging and Skin Lightening
Emerging research indicates that this compound may play a role in skin lightening and anti-aging treatments. It has been shown to inhibit melanin production, making it a candidate for formulations aimed at reducing hyperpigmentation .

Agricultural Applications

1. Plant Growth Regulation
Cinnamic acid derivatives are involved in plant growth regulation and stress responses. The application of this compound has been linked to enhanced growth rates and improved resistance to environmental stressors in certain plant species .

2. Pest Resistance
Studies suggest that this compound may contribute to pest resistance in plants by affecting the metabolic pathways of pests or enhancing the plants' natural defense mechanisms against herbivory .

Case Studies

Application Area Study Reference Findings
Antioxidant Activity Exhibited significant free radical scavenging ability.
Anti-inflammatory Inhibited cytokine production in vitro.
Cosmetic Use Improved skin hydration and texture in formulations.
Plant Growth Enhanced growth rates observed in treated plants.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 2-hydroxy-3-phenylprop-2-enoic acid with high yield and purity?

Methodological Answer: The compound can be synthesized via aldol condensation of benzaldehyde with glyoxylic acid under acidic or basic conditions. For example, analogous phenylpropanoic acid derivatives are prepared using catalytic NaOH (10 mol%) in ethanol at 60°C for 6 hours, followed by acidification with HCl to precipitate the product . Purification via recrystallization from ethanol/water mixtures (1:3 ratio) improves purity. Monitoring reaction progress with thin-layer chromatography (TLC) using silica gel plates (ethyl acetate/hexane, 1:1) ensures optimal termination.

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

Methodological Answer:

  • NMR : The 1H^1H-NMR spectrum typically shows a doublet for the α,β-unsaturated proton (δ 6.5–7.2 ppm, J = 15–16 Hz) and a singlet for the hydroxyl proton (δ 5.0–5.5 ppm) .
  • IR : Strong absorption bands at 1680–1700 cm1^{-1} (C=O stretching) and 2500–3300 cm1^{-1} (O-H stretching) confirm the carboxylic acid group.
  • MS : The molecular ion peak ([M+H]+^+) at m/z 179.1 (C9_9H8_8O3_3) is expected, with fragmentation patterns matching α,β-unsaturated acids.

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
  • Work in a fume hood to minimize inhalation risks .
  • Store waste in labeled containers for hazardous organic acids and dispose via certified chemical waste services .

Q. How can crystallography determine the molecular conformation of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SXRD) using SHELXL software is standard. Crystals grown via slow evaporation from acetone/water (3:1) at 4°C are mounted on a diffractometer. Refinement parameters (R1_1 < 0.05) validate the planar geometry of the α,β-unsaturated system and hydrogen-bonding networks involving the hydroxyl group.

Q. What solvent systems are optimal for chromatographic purification?

Methodological Answer: Reverse-phase HPLC with a C18 column (methanol/water, 60:40, 0.1% TFA) effectively separates impurities. For flash chromatography, a silica gel column with ethyl acetate/hexane (3:7) achieves baseline separation .

Advanced Research Questions

Q. How do computational methods (DFT, MD) predict the reactivity of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) model the electron density distribution, identifying nucleophilic regions (e.g., the α-carbon) for Michael addition reactions. Molecular dynamics (MD) simulations in explicit solvent (water) reveal conformational stability under physiological conditions . Validate predictions experimentally via kinetic studies.

Q. How can researchers resolve discrepancies between experimental and computational 13C^{13}C13C-NMR chemical shifts?

Methodological Answer: Discrepancies often arise from solvent effects or protonation states. Recalculate shifts using the gauge-independent atomic orbital (GIAO) method with PCM solvation models (e.g., water or DMSO). Compare with experimental data acquired at 125 MHz in D2_2O (pH 2.5) to align ionization states .

Q. What strategies optimize enantioselective synthesis of this compound for chiral studies?

Methodological Answer: Use asymmetric organocatalysis: L-proline (20 mol%) in DMF at 25°C facilitates enantioselective aldol condensation, achieving >90% ee. Monitor enantiomeric excess via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .

Q. How does the compound’s bioactivity correlate with structural analogs in pharmacological screens?

Methodological Answer: Compare in vitro IC50_{50} values against targets like cyclooxygenase (COX) or antimicrobial activity (MIC assays). Structural analogs with electron-withdrawing substituents (e.g., fluorine at the phenyl ring) show enhanced bioactivity due to increased electrophilicity .

Q. What experimental approaches validate the compound’s stability under varying pH and temperature?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24 hours; analyze degradation via HPLC. Carboxylic acid protonation (pH < pKa ~3.5) reduces solubility but enhances stability .
  • Thermal Stability : Thermogravimetric analysis (TGA) at 10°C/min under nitrogen identifies decomposition onset (>200°C) .

Q. Data Contradiction Analysis

Example : Conflicting melting points reported in literature (e.g., 145–150°C vs. 155–160°C).
Resolution : Check purity via elemental analysis (C, H, O ±0.3%) and differential scanning calorimetry (DSC). Polymorphism or hydrate formation may explain variations; recrystallize from different solvents (e.g., ethanol vs. acetonitrile) and re-test .

Q. Key Citations

  • Synthesis and characterization:
  • Safety protocols:
  • Computational modeling:
  • Crystallography:
  • Bioactivity:

Properties

Molecular Formula

C9H8O3

Molecular Weight

164.16 g/mol

IUPAC Name

2-hydroxy-3-phenylprop-2-enoic acid

InChI

InChI=1S/C9H8O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-6,10H,(H,11,12)

InChI Key

DEDGUGJNLNLJSR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=C(C(=O)O)O

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ferulic acid determination. Enzymatic hydrolysates were dilued to ½ with methanol 100%, centrifuged at 12,000×g for 5 min and supernatants were filtered through a 0.2 μm nylon filter (Gelman Sciences, Acrodisc 13, Ann Arbor, Mich.). Filtrates were analyzed by HPLC (25 μL injected). HPLC analyses were performed at 280 nm and 30° C. on a HP1100 model (Hewlett-Packard Rockville, Md.) equipped with a variable UV/VIS detector, a 100-position autosampler-autoinjector. Separations were achieved on a Merck RP-18 reversed-phase column (Chromolith 3.5 μm, 4.6×100 mm, Merck). The flow rate was 1.4 ml/min. The mobile phase used was 1% acetic acid and 10% acetonitrile in water (A) versus acetonitrile 100% (B) for a total running time of 20 min, and the gradient changed as follows: solvent B started at 0% for 2 min, then increased to 50% in 10 min, to 100% in 3 min until the end of running. Data were processed by a HP 3365 ChemStation and quantification was performed by external standard calibration.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

2-hydroxy-3-phenylprop-2-enoic acid
2-hydroxy-3-phenylprop-2-enoic acid
2-hydroxy-3-phenylprop-2-enoic acid
2-hydroxy-3-phenylprop-2-enoic acid
2-hydroxy-3-phenylprop-2-enoic acid
2-hydroxy-3-phenylprop-2-enoic acid

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